(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine
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Overview
Description
(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a compound with a complex structure that includes a piperidine ring, a thiazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine typically involves multiple steps. One common method includes the reaction of 4,4-dimethylpiperidine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanol
- (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)acetic acid
- (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)ethylamine
Uniqueness
What sets (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N3S |
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Molecular Weight |
239.38 g/mol |
IUPAC Name |
[4-[(4,4-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C12H21N3S/c1-12(2)3-5-15(6-4-12)8-10-9-16-11(7-13)14-10/h9H,3-8,13H2,1-2H3 |
InChI Key |
HXLMVPHIGMLPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CSC(=N2)CN)C |
Origin of Product |
United States |
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